

Visualizing Collagen in Tissue with Picrosirius Red: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid red 73

Cat. No.: B1665444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate visualization and quantification of collagen are critical in various research fields, including fibrosis research, tissue engineering, and developmental biology. Picrosirius Red (PSR) staining is a highly specific and widely used histochemical technique for the detection of collagen fibers in tissue sections. The method utilizes Sirius Red (Direct Red 80), a strong anionic dye, dissolved in a saturated aqueous solution of picric acid.[1][2] The elongated, anionic molecules of Sirius Red align parallel to the long axis of collagen fibers, specifically binding to the [Gly-X-Y]_n helical structure of fibrillar collagens (types I through V).[3] This specific binding, enhanced by the acidic environment provided by picric acid, results in a significant increase in the natural birefringence of collagen fibers.[4] This unique property makes PSR staining particularly powerful when viewed with polarized light microscopy, allowing for the differentiation of collagen fiber thickness and maturity.[4]

While the user specified "**Acid Red 73**," extensive scientific literature validates Sirius Red (Direct Red 80) as the standard and appropriate dye for this application; **Acid Red 73** is a different chemical compound.[3] Therefore, these notes focus on the well-established Picrosirius Red method.

Principle of the Assay

The staining mechanism of Picrosirius Red relies on the electrostatic interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acid residues (primarily lysine and arginine) of collagen molecules.[3][5] The picric acid in the solution helps to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When observed under a bright-field microscope, collagen fibers appear red against a pale yellow background.[2] However, the key advantage of PSR staining is its utility with polarized light microscopy. The enhanced birefringence of the stained collagen fibers allows for their visualization as bright yellow, orange, or red fibers against a dark background, with thinner fibers appearing greenish.[2]

Data Presentation

Quantitative analysis of collagen deposition can be performed using image analysis software on PSR-stained sections. The following tables provide examples of how quantitative data can be presented.

Table 1: Quantification of Collagen Area Fraction in Liver Tissue

Treatment Group	N	Collagen Area Fraction (%)	Standard Deviation	p-value vs. Control
Control	10	2.5	0.8	-
Disease Model	10	15.2	3.1	<0.001
Drug A	10	8.7	2.5	<0.01
Drug B	10	5.1	1.5	>0.05 (ns)

Table 2: Analysis of Collagen Fiber Thickness using Polarized Light Microscopy

Region of Interest	Thin Fibers (Greenish) % Area	Thick Fibers (Yellow/Red) % Area	Total Collagen Area (%)
Healthy Dermis	35.4	64.6	12.8
Fibrotic Dermis	18.2	81.8	45.2
Scar Tissue	10.5	89.5	68.9

Experimental Protocols

Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is a standard method for visualizing collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[\[6\]](#)

Materials:

- FFPE tissue sections (4-5 μm thick) on positively charged slides[\[6\]](#)
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Distilled water
- Picrosirius Red Solution (0.1% w/v Sirius Red in saturated aqueous picric acid)[\[1\]](#)
- Acidified Water (0.5% acetic acid in distilled water)[\[2\]](#)
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.

- Hydrate the sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
- Rinse in running tap water for 5 minutes.
- Rinse in distilled water.
- Staining:
 - Incubate sections in Picrosirius Red solution for 60 minutes at room temperature.^[1]^[2]
This allows for near-equilibrium staining.^[1]
- Washing:
 - Wash the slides in two changes of acidified water.^[1] This step is crucial to prevent the loss of dye.^[1]
- Dehydration:
 - Dehydrate the sections rapidly through three changes of 100% ethanol.
- Clearing and Mounting:
 - Clear in two changes of xylene for 5 minutes each.
 - Mount with a resinous mounting medium.

Expected Results:

- Bright-field microscopy: Collagen fibers will be stained red, and the background will be pale yellow.^[2]
- Polarized light microscopy: Collagen fibers will appear bright yellow, orange, or red, while thinner reticular fibers will be green against a dark background.^[2]

Protocol 2: Quantification of Soluble Collagen in Cell Culture Supernatant

This protocol allows for the quantification of newly synthesized, soluble collagen secreted into the cell culture medium.[3]

Materials:

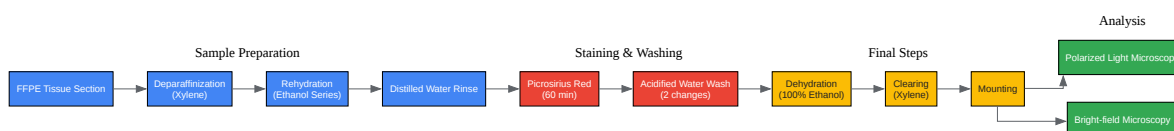
- Cell culture supernatant
- Sirius Red Precipitation Solution (0.1% w/v Sirius Red in 3% acetic acid)[3]
- Washing Solution (0.1 M HCl)[3]
- Elution Buffer (0.1 M NaOH)[3]
- Microcentrifuge tubes (1.5 mL)
- Microplate reader

Procedure:

- Sample Preparation:
 - Collect cell culture medium and centrifuge at 2000 x g for 10 minutes to remove cells and debris.
- Precipitation:
 - In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.[3]
 - Incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.[3]
- Centrifugation and Washing:
 - Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[3]
 - Carefully aspirate the supernatant.

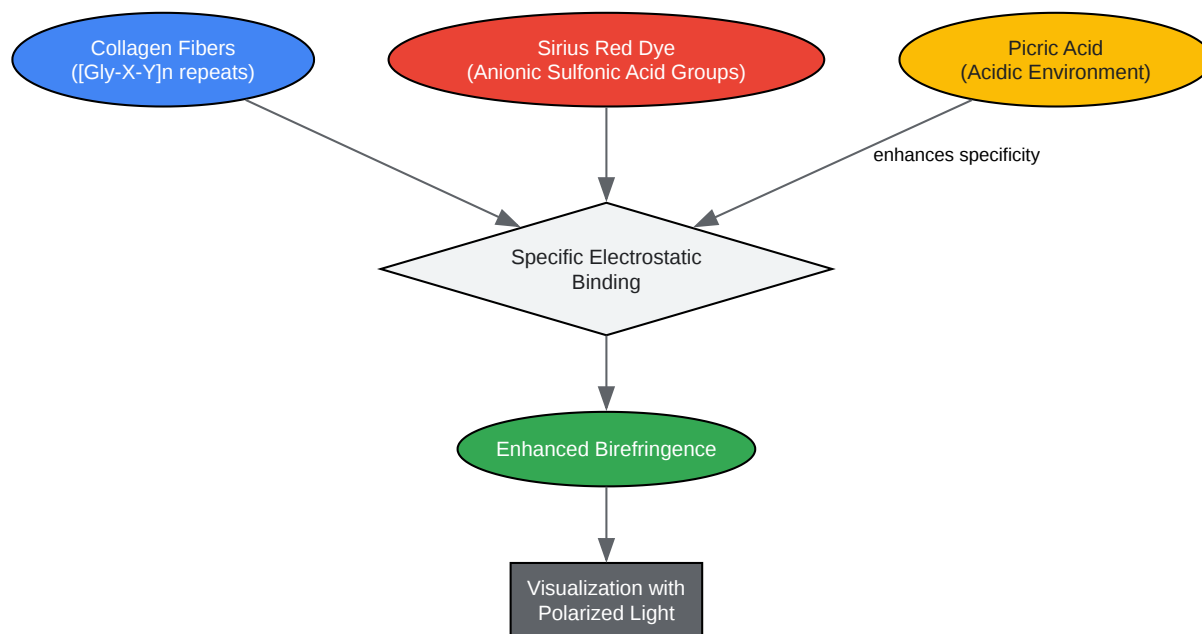
- Wash the pellet with 500 μ L of the washing solution. Repeat the centrifugation and washing step.[3]
- Dye Elution:
 - Resuspend the pellet in 200 μ L of Elution Buffer.[3]
- Quantification:
 - Transfer 100 μ L of the eluate to a 96-well plate and measure the optical density (OD) at a wavelength between 540-570 nm.[3]
 - Prepare a standard curve using known concentrations of purified collagen to determine the absolute amount of collagen in the samples.[3]

Diagrams



[Click to download full resolution via product page](#)

Caption: Workflow for Picrosirius Red Staining of Tissue Sections.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. med.emory.edu [med.emory.edu]
- 2. med.emory.edu [med.emory.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Visualizing Collagen in Tissue with Picrosirius Red: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665444#using-acid-red-73-for-collagen-visualization-in-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com